molecular formula C9H11ClN2 B12075597 4-[(Azetidin-1-yl)methyl]-2-chloropyridine

4-[(Azetidin-1-yl)methyl]-2-chloropyridine

Cat. No.: B12075597
M. Wt: 182.65 g/mol
InChI Key: YUJYJVYOGYBZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Azetidin-1-yl)methyl]-2-chloropyridine is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-1-yl)methyl]-2-chloropyridine typically involves the reaction of 2-chloropyridine with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution on the 2-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-1-yl)methyl]-2-chloropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

4-[(Azetidin-1-yl)methyl]-2-chloropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Azetidin-1-yl)methyl]-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the binding affinity and selectivity of the compound towards its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Pyrrolidin-1-yl)methyl]-2-chloropyridine
  • 4-[(Piperidin-1-yl)methyl]-2-chloropyridine
  • 4-[(Morpholin-1-yl)methyl]-2-chloropyridine

Uniqueness

4-[(Azetidin-1-yl)methyl]-2-chloropyridine is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-(azetidin-1-ylmethyl)-2-chloropyridine

InChI

InChI=1S/C9H11ClN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2

InChI Key

YUJYJVYOGYBZCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.